Cas no 1555213-83-6 (2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine)

2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine is a heterocyclic compound featuring a pyrazole core substituted with a bromo group at the 4-position and linked to a 5-fluoropyridine moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, enabling precise modifications. Its stable yet modifiable framework makes it valuable for developing bioactive molecules. The compound’s purity and well-defined structure ensure consistency in research applications, supporting its use in targeted molecular design.
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine structure
1555213-83-6 structure
Product name:2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
CAS No:1555213-83-6
MF:C8H5BrFN3
MW:242.047803640366
CID:4605833
PubChem ID:83126459

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
    • Pyridine, 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoro-
    • Inchi: 1S/C8H5BrFN3/c9-6-4-12-13-8(6)7-2-1-5(10)3-11-7/h1-4H,(H,12,13)
    • InChI Key: BDHAZRCYLHSAIY-UHFFFAOYSA-N
    • SMILES: C1(C2C(Br)=CNN=2)=NC=C(F)C=C1

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B673950-50mg
2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6
50mg
$ 340.00 2022-06-06
Chemenu
CM425292-1g
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%+
1g
$1390 2023-01-03
Aaron
AR01BFJN-250mg
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%
250mg
$812.00 2025-02-09
Enamine
EN300-183419-0.05g
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%
0.05g
$268.0 2023-09-19
Enamine
EN300-183419-10.0g
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%
10g
$4974.0 2023-06-08
Enamine
EN300-183419-5.0g
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%
5g
$3355.0 2023-06-08
Enamine
EN300-183419-2.5g
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%
2.5g
$2268.0 2023-09-19
Aaron
AR01BFJN-2.5g
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%
2.5g
$3144.00 2023-12-15
Enamine
EN300-183419-5g
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%
5g
$3355.0 2023-09-19
A2B Chem LLC
AW11879-5g
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
1555213-83-6 95%
5g
$3567.00 2024-04-20

Additional information on 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

Professional Introduction to 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine (CAS No. 1555213-83-6)

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and development. This compound, identified by the CAS number 1555213-83-6, features a pyrazole core substituted with a bromo group at the 4-position and a fluorine atom at the 5-position of the pyridine ring. Such structural motifs are highly valued in medicinal chemistry due to their ability to modulate biological targets effectively.

The pyrazole scaffold is renowned for its versatility in pharmaceutical applications, serving as a key heterocyclic component in numerous bioactive molecules. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of halogen atoms, such as bromine and fluorine, further enhances the pharmacological profile of these compounds by improving metabolic stability and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting various disease pathways. Among these, kinase inhibitors have been extensively studied due to their critical role in cellular signaling and their association with numerous diseases, particularly cancer. The compound 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine has emerged as a promising candidate in this area, owing to its ability to interact with specific kinase domains.

Recent studies have demonstrated the potential of this compound as a scaffold for designing kinase inhibitors. The bromo and fluorine substituents are strategically positioned to engage with key residues in the active site of kinases, thereby modulating their activity. For instance, the bromo group at the 4-position of the pyrazole ring can form hydrogen bonds or π-stacking interactions with conserved amino acid residues in the kinase hinge region, while the fluorine atom at the 5-position of the pyridine ring can enhance binding through halogen bonding or by influencing the electronic properties of nearby residues.

The development of selective kinase inhibitors is crucial for achieving targeted therapy with minimal side effects. The structural features of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine make it an attractive candidate for further optimization towards high-affinity and selective kinase inhibition. By leveraging computational modeling and structure-based drug design approaches, researchers can fine-tune the molecular structure to enhance potency and selectivity against specific kinases.

In addition to its potential as a kinase inhibitor, this compound has also been explored for its activity against other biological targets. For example, preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to inflammation and immune response. The dual functionality provided by the pyrazole and pyridine moieties allows for diverse interactions with biological molecules, making it a versatile tool for drug discovery.

The synthesis of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate large-scale production but also allow for easy modifications to explore different structural analogs.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the bromo and fluorine substituents influence absorption, distribution, metabolism, and excretion (ADME) profiles is essential for optimizing its therapeutic potential. Preliminary pharmacokinetic studies indicate that modifications to the molecular structure can significantly impact these parameters, guiding future design efforts towards improving bioavailability and reducing off-target effects.

As research in medicinal chemistry continues to evolve, compounds like 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine will play a pivotal role in discovering novel therapeutics. Their unique structural features offer a rich foundation for designing molecules with enhanced efficacy and safety profiles. By integrating cutting-edge computational tools with traditional wet chemistry approaches, scientists can accelerate the discovery process and bring new treatments to patients more rapidly.

In conclusion, 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine (CAS No. 1555213-83-6) represents a significant advancement in pharmaceutical chemistry. Its versatile structural framework and promising biological activities position it as a valuable tool for drug discovery and development. As research progresses, this compound is expected to contribute significantly to the development of new therapeutic agents targeting various diseases.

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